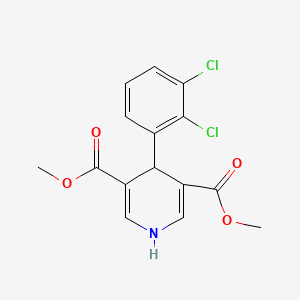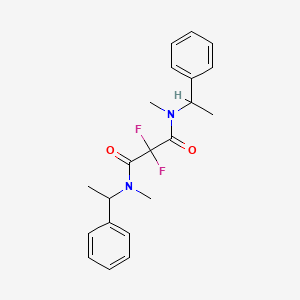![molecular formula C16H13NO2 B11076356 cyclopropyl[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]methanone](/img/structure/B11076356.png)
cyclopropyl[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]methanone is a fascinating compound with a complex structure. Let’s break it down:
Cyclopropyl ring: A three-membered cyclic structure containing three carbon atoms.
Benzofuran ring: A fused aromatic ring system with a benzene ring and an oxygen-containing furan ring.
Pyrrole moiety: A five-membered heterocyclic ring containing four carbon atoms and one nitrogen atom.
This compound’s unique arrangement makes it intriguing for both synthetic chemists and researchers in various fields.
Vorbereitungsmethoden
Synthetic Routes:: While specific synthetic routes for this compound may not be readily available, we can explore analogous reactions to construct its core structure. For instance, a potential approach involves cyclization of an appropriate precursor containing the cyclopropyl, benzofuran, and pyrrole moieties.
Industrial Production:: As of now, there isn’t a well-established industrial method for producing cyclopropyl[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]methanone. research efforts continue to optimize its synthesis.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The cyclopropyl ring could undergo oxidative cleavage or oxidation to form functional groups.
Reduction: Reduction of the carbonyl group could yield a cyclopropyl alcohol derivative.
Substitution: The benzofuran and pyrrole rings may participate in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products depend on reaction conditions and substituents. Potential products include derivatives with modified functional groups or ring systems.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]methanone finds applications in:
Medicinal Chemistry: Designing novel drugs due to its unique structure.
Biological Studies: Investigating its interactions with biological targets.
Materials Science: Exploring its potential as a building block for functional materials.
Wirkmechanismus
The exact mechanism remains elusive, but it likely involves interactions with specific receptors or enzymes. Further research is needed to unravel its mode of action.
Vergleich Mit ähnlichen Verbindungen
While direct analogs are scarce, we can compare it to related compounds like indole derivatives . Its distinct combination of cyclopropyl, benzofuran, and pyrrole motifs sets it apart.
Eigenschaften
Molekularformel |
C16H13NO2 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
cyclopropyl-(3-pyrrol-1-yl-1-benzofuran-2-yl)methanone |
InChI |
InChI=1S/C16H13NO2/c18-15(11-7-8-11)16-14(17-9-3-4-10-17)12-5-1-2-6-13(12)19-16/h1-6,9-11H,7-8H2 |
InChI-Schlüssel |
YVHQIFBFGFCNOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)C2=C(C3=CC=CC=C3O2)N4C=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B11076274.png)

![Pyrido[1,2-a]benzimidazol-7-amine](/img/structure/B11076291.png)
![4-({[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B11076296.png)
![4-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11076304.png)

![methyl 5-hydroxy-2-methyl-1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzo[g]indole-3-carboxylate](/img/structure/B11076309.png)
![1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(4-methoxyphenyl)-1-(2-phenylethyl)urea](/img/structure/B11076313.png)

![N-cyclopentyl-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B11076321.png)
![2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole](/img/structure/B11076331.png)
![1-(4-ethoxyphenyl)-3-{[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]amino}pyrrolidine-2,5-dione](/img/structure/B11076336.png)
![2-(Methylsulfanyl)ethyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11076340.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11076348.png)
